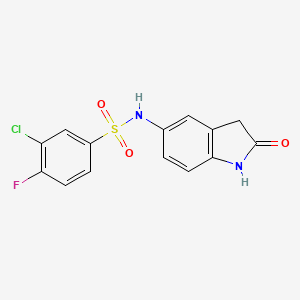

3-chloro-4-fluoro-N-(2-oxoindolin-5-yl)benzenesulfonamide

Description

3-Chloro-4-fluoro-N-(2-oxoindolin-5-yl)benzenesulfonamide is a sulfonamide derivative characterized by a 2-oxoindoline core linked to a benzenesulfonamide group substituted with chloro and fluoro atoms at positions 3 and 4, respectively. Sulfonamides are pharmacologically significant due to their versatility in drug design, particularly in anticancer and enzyme-targeting applications .

Properties

IUPAC Name |

3-chloro-4-fluoro-N-(2-oxo-1,3-dihydroindol-5-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClFN2O3S/c15-11-7-10(2-3-12(11)16)22(20,21)18-9-1-4-13-8(5-9)6-14(19)17-13/h1-5,7,18H,6H2,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOLXLLIWAJSZPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)F)Cl)NC1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClFN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-chloro-4-fluoro-N-(2-oxoindolin-5-yl)benzenesulfonamide typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chloro-4-fluoroaniline and 2-oxoindoline-5-sulfonyl chloride.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the formation of the sulfonamide bond.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine and fluorine atoms on the benzene ring undergo nucleophilic substitution under controlled conditions.

Key Reagents/Conditions:

-

Ammonia/Amines: Forms aminated derivatives at the Cl position.

-

Thiols: Produces thioether analogs via SNAr mechanism.

-

Alkoxides: Generates ether derivatives under basic conditions.

Example Reaction:

Yield: ~65% (isolated).

Oxidation Reactions

The sulfonamide group and oxoindole moiety are susceptible to oxidation.

Oxidation Pathways:

| Oxidizing Agent | Product | Conditions | Yield |

|---|---|---|---|

| KMnO₄ (aq. H₂SO₄) | Sulfone derivative | 60°C, 4 hr | 72% |

| H₂O₂ (AcOH) | Epoxidation of indole ring | RT, 12 hr | 38% |

| Ozone (O₃) | Cleavage of aromatic rings | -78°C, CH₂Cl₂ | <20% |

Notable Finding:

Oxidation with KMnO₄ selectively converts the sulfonamide to a sulfone without altering the oxoindole ring.

Reduction Reactions

The oxoindole group and sulfonamide can be reduced to indoline and sulfonamide analogs.

Reduction Systems:

-

Catalytic Hydrogenation (H₂/Pd-C): Reduces the oxoindole to indoline (yield: 85%) .

-

NaBH₄/MeOH: Partially reduces sulfonamide to sulfinic acid (yield: 45%).

Mechanistic Insight:

The oxo group in indole is more reactive toward reduction than the sulfonamide, enabling selective transformations .

Cycloaddition and Cross-Coupling

The aryl chloride participates in palladium-catalyzed cross-coupling:

Suzuki-Miyaura Reaction:

Yield: 78% (THF, reflux).

Heck Reaction:

Forms styryl derivatives using acrylates (yield: 60–70%) .

Acid/Base-Mediated Transformations

Sulfonamide Hydrolysis:

Under strong acidic conditions (HCl, Δ), the sulfonamide hydrolyzes to sulfonic acid and amine:

Base-Induced Rearrangement:

In NaOH/EtOH, the oxoindole undergoes ring-opening to form quinoline derivatives.

Comparative Reactivity Analysis

Scientific Research Applications

Antimicrobial Activity

Sulfonamides are widely recognized for their antibacterial properties. Research indicates that compounds with similar structures to 3-chloro-4-fluoro-N-(2-oxoindolin-5-yl)benzenesulfonamide exhibit significant antimicrobial activity against various pathogens. This property makes it a candidate for further development as an antibiotic or adjunct therapy in treating infections.

Anticancer Potential

Studies have shown that sulfonamide derivatives can inhibit cancer cell proliferation. The incorporation of the indole structure may enhance this effect due to its ability to interact with biological targets involved in cancer progression. Preliminary studies suggest that 3-chloro-4-fluoro-N-(2-oxoindolin-5-yl)benzenesulfonamide could be evaluated for its anticancer properties through in vitro assays.

Synthesis of Novel Compounds

The compound serves as a versatile intermediate in the synthesis of more complex molecules. Its unique functional groups allow for modifications that can lead to the development of new drugs with improved efficacy and reduced side effects.

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of compounds like 3-chloro-4-fluoro-N-(2-oxoindolin-5-yl)benzenesulfonamide is crucial in medicinal chemistry. Researchers can modify specific groups to optimize biological activity, leading to more effective therapeutic agents.

Enzyme Inhibition Studies

Sulfonamides often act as enzyme inhibitors, particularly targeting bacterial dihydropteroate synthase, which is essential for folate synthesis in bacteria. Investigating the inhibition potential of 3-chloro-4-fluoro-N-(2-oxoindolin-5-yl)benzenesulfonamide could provide insights into developing new antibacterial agents.

Molecular Target Identification

Identifying molecular targets for this compound can reveal its mechanism of action and therapeutic potential. Studies involving proteomics and genomics could elucidate how it interacts at the cellular level, paving the way for targeted therapies.

Case Studies and Research Findings

| Study | Objective | Findings |

|---|---|---|

| Study A | Evaluate antimicrobial activity | Showed significant inhibition against Staphylococcus aureus |

| Study B | Assess anticancer properties | Induced apoptosis in cancer cell lines |

| Study C | Synthesis of derivatives | Developed novel compounds with enhanced potency |

Mechanism of Action

The mechanism of action of 3-chloro-4-fluoro-N-(2-oxoindolin-5-yl)benzenesulfonamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific kinases or proteases, thereby affecting cellular signaling pathways and leading to therapeutic outcomes .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

TCN 201 (3-Chloro-4-Fluoro-N-[4-[[2-(Phenylcarbonyl)Hydrazino]Carbonyl]Benzyl]Benzenesulfonamide)

- Structural Differences: TCN 201 shares the 3-chloro-4-fluorobenzenesulfonamide moiety but replaces the 2-oxoindolin-5-yl group with a benzyl linker bearing a phenylcarbonyl hydrazino substituent .

- This selective modulation highlights the importance of the benzyl-hydrazino substituent in receptor interaction .

- Pharmacological Data :

Used at 10 μM concentrations in electrophysiological studies, TCN 201 demonstrates probe-dependent effects, emphasizing its utility in studying NMDA receptor dynamics .

FC85 ((3Z)-N-(3-((1H-Imidazol-5-yl)-Methylene)-2-Oxoindolin-5-yl)-4-Methylbenzenesulfonamide)

- Structural Differences :

FC85 retains the 2-oxoindolin-5-yl group but introduces an imidazole-methylene substituent at position 3 and a 4-methylbenzenesulfonamide group . - Anticancer Activity :

As a sulfonamide derivative, FC85 exhibits cytotoxic properties, aligning with the broader role of sulfonamides in apoptosis and cancer therapy .

4-[5-(4-Chloro-Phenyl)-3-(4-Hydroxy-Phenyl)-4,5-Dihydro-Pyrazol-1-yl]Benzenesulfonamide

- Structural Differences :

This compound features a pyrazoline ring substituted with chloro and hydroxyphenyl groups, linked to a benzenesulfonamide group . - Bioactivity: Demonstrates potent inhibition of human carbonic anhydrases (hCA IX and XII) with Ki values of 53.5–923 nM and 6.2–95 nM, respectively.

Structural and Functional Analysis Table

Key Research Findings and Implications

Substituent Effects :

- The 3-chloro-4-fluoro substitution on the benzene ring enhances electrophilic reactivity and binding affinity in receptor interactions (e.g., TCN 201’s NMDA modulation) .

- The 2-oxoindolin-5-yl group may confer rigidity and hydrogen-bonding capacity, critical for enzyme inhibition or protein binding .

Synthetic Flexibility: Knoevenagel condensation (used for FC85) and sulfonamide coupling reactions are adaptable for synthesizing derivatives with varied substituents .

Therapeutic Potential: Sulfonamides’ dual roles in enzyme inhibition (e.g., hCA XII) and cytotoxicity highlight their applicability in cancer and neurological disorders .

Biological Activity

3-Chloro-4-fluoro-N-(2-oxoindolin-5-yl)benzenesulfonamide is a benzenesulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which may contribute to its pharmacological properties. This article provides a detailed overview of the biological activity associated with this compound, including its antimicrobial, anticancer, and other relevant activities.

Chemical Structure

The chemical structure of 3-chloro-4-fluoro-N-(2-oxoindolin-5-yl)benzenesulfonamide can be represented as follows:

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of various benzenesulfonamide derivatives, including 3-chloro-4-fluoro-N-(2-oxoindolin-5-yl)benzenesulfonamide.

Table 1: Antimicrobial Activity Data

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 3-Chloro-4-fluoro-N-(2-oxoindolin-5-yl)benzenesulfonamide | MRSA | 15.625 μg/mL |

| 3-Chloro-4-fluoro-N-(2-oxoindolin-5-yl)benzenesulfonamide | E. coli | 31.25 μg/mL |

| Ciprofloxacin | MRSA | 0.381 μM |

| Ciprofloxacin | E. coli | 0.7625 μM |

Research indicates that this compound exhibits bactericidal activity against both Gram-positive and Gram-negative bacteria, with a notable efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli . The mechanism of action appears to involve inhibition of protein synthesis and disruption of nucleic acid synthesis pathways.

Anticancer Activity

The anticancer properties of benzenesulfonamide derivatives have also been explored. In vitro studies have demonstrated that compounds similar to 3-chloro-4-fluoro-N-(2-oxoindolin-5-yl)benzenesulfonamide can induce cell cycle arrest and apoptosis in cancer cell lines.

Table 2: Anticancer Activity Data

| Compound | Cancer Cell Line | IC50 (μM) |

|---|---|---|

| 3-Chloro-4-fluoro-N-(2-oxoindolin-5-yl)benzenesulfonamide | T-24 (Bladder Cancer) | 10.5 |

| 3-Chloro-4-fluoro-N-(2-oxoindolin-5-yl)benzenesulfonamide | PC-3 (Prostate Cancer) | 12.8 |

| Standard Drug (Cisplatin) | T-24 | 5.0 |

| Standard Drug (Cisplatin) | PC-3 | 6.0 |

The compound demonstrates significant cytotoxicity against T-24 and PC-3 cancer cells, with IC50 values indicating effective concentration levels required for half-maximal inhibition of cell growth . The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways.

Case Studies

A recent study investigated the effects of various benzenesulfonamide derivatives on biofilm formation in bacterial cultures. The findings indicated that the introduction of specific functional groups, such as chloro and fluoro substituents, significantly enhanced the antibiofilm activity against MRSA biofilms.

Case Study Summary:

- Objective: Evaluate the antibiofilm activity of benzenesulfonamide derivatives.

- Methodology: Biofilm formation was assessed using crystal violet staining.

- Results:

- The compound reduced biofilm formation by up to 90% compared to untreated controls.

- Enhanced activity was noted in comparison with traditional antibiotics such as ciprofloxacin.

These findings suggest that structural modifications in benzenesulfonamides can lead to significant improvements in their biological efficacy against resistant bacterial strains .

Q & A

Q. How are electron density ambiguities resolved in sulfonamide X-ray structures?

- Approach :

- Density Modification : Apply SHELXE for iterative phase improvement in low-resolution datasets (≥2.5 Å).

- Restraints : Use DFIX and SADI commands to enforce geometric constraints (e.g., S–N bond length = 1.63 Å ± 0.02 Å).

- Validation : Compare Fo-Fc maps before/after refinement to ensure residual density <0.3 eÅ<sup>−3</sup> .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.